4-(azidomethyl)-1H-indole
Description
4-(Azidomethyl)-1H-indole is an indole derivative featuring an azidomethyl (-CH₂N₃) group at the 4-position of the indole ring. The azide group confers high reactivity, making this compound a valuable precursor for click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. Its structural flexibility allows for tailored modifications, positioning it as a scaffold for drug discovery, corrosion inhibitors, or polymer chemistry.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
4-(azidomethyl)-1H-indole |
InChI |
InChI=1S/C9H8N4/c10-13-12-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2 |
InChI Key |
UDWDIOPWZFNDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The azidomethyl group in this compound enables efficient triazole formation, akin to methods in .
- Bioactivity Gaps : Unlike triazole-indole antioxidants () or fluorinated pharmaceuticals (), azidomethyl derivatives may require further functionalization to exhibit direct bioactivity.
- Contradictions : Triazole derivatives vary in application (antioxidants vs. corrosion inhibitors), emphasizing the role of auxiliary substituents .
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